(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate
Brand Name: Vulcanchem
CAS No.: 1187927-13-4
VCID: VC2583223
InChI: InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
SMILES: COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O
Molecular Formula: C10H17NO7
Molecular Weight: 263.24 g/mol

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate

CAS No.: 1187927-13-4

Cat. No.: VC2583223

Molecular Formula: C10H17NO7

Molecular Weight: 263.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate - 1187927-13-4

Specification

CAS No. 1187927-13-4
Molecular Formula C10H17NO7
Molecular Weight 263.24 g/mol
IUPAC Name methyl (2R)-2-amino-2-(oxan-4-yl)acetate;oxalic acid
Standard InChI InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Standard InChI Key NMDJSINYHRDMSN-OGFXRTJISA-N
Isomeric SMILES COC(=O)[C@@H](C1CCOCC1)N.C(=O)(C(=O)O)O
SMILES COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O
Canonical SMILES COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O

Introduction

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is a chiral amino acid derivative that contains a tetrahydropyran ring. This compound is of interest in research due to its unique structure and potential applications in medicinal chemistry. It is classified as a research chemical intended for laboratory use only and is not suitable for human consumption or other non-research applications .

Synthesis and Characterization

The synthesis of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate typically involves several key steps, including the use of specific solvents and conditions to favor the desired reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

TechniquePurpose
HPLCMonitor reaction progress
NMR SpectroscopyConfirm product identity

Potential Applications

While specific applications of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate are not extensively documented, its structural similarity to other amino acid derivatives suggests potential roles in biochemical research or as intermediates in pharmaceutical synthesis. The presence of the oxalate moiety may also contribute to its utility in drug formulation and synthesis, similar to its (S)-enantiomer .

Research Findings and Future Directions

Research on chiral amino acid derivatives like (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is ongoing, with a focus on understanding their biological activities and potential therapeutic applications. The (S)-enantiomer has been investigated for its analgesic effects and as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), highlighting the importance of stereochemistry in biological activity.

EnantiomerBiological Activity
(S)-EnantiomerAnalgesic effects, potential GSK-3 inhibitor
(R)-EnantiomerLimited data available

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